7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinolone core, a cyclopropyl group, and a difluoro substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically begins with the preparation of the quinolone core through a cyclization reaction involving an appropriate precursor The cyclopropyl group is then introduced via a cyclopropanation reaction, followed by the addition of the difluoro substituents through a halogenation reaction
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinolone core, converting it to a hydroxyl group.
Substitution: The difluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, nitroso or nitro derivatives, and substituted quinolones with various functional groups.
Scientific Research Applications
7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of antibacterial and antiviral agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinolone core but different substituents.
Levofloxacin: Another fluoroquinolone with a similar structure but different stereochemistry.
Moxifloxacin: A fluoroquinolone with additional methoxy and cyclopropyl groups.
Uniqueness
7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the azetidine ring and the difluoro substituents distinguishes it from other fluoroquinolones, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C17H17F2N3O3 |
---|---|
Molecular Weight |
349.33 g/mol |
IUPAC Name |
7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17F2N3O3/c1-7-12(20)6-21(7)15-11(18)4-9-14(13(15)19)22(8-2-3-8)5-10(16(9)23)17(24)25/h4-5,7-8,12H,2-3,6,20H2,1H3,(H,24,25)/t7-,12+/m0/s1 |
InChI Key |
ORHUFIOIUIPUTP-JVXZTZIISA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N |
Canonical SMILES |
CC1C(CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.